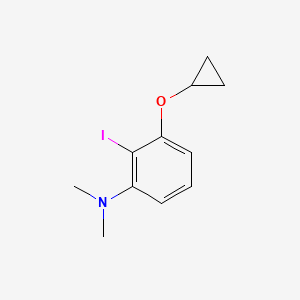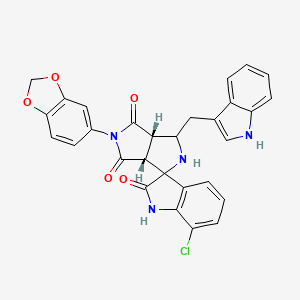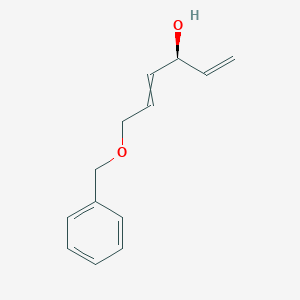![molecular formula C8H15BrOSTe B12634871 S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate CAS No. 918904-81-1](/img/structure/B12634871.png)
S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate: is an organotellurium compound with the molecular formula C8H15BrOSTe . This compound is characterized by the presence of a tellurium atom bonded to a bromopropyl group and an ethanethioate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate typically involves the reaction of 3-bromopropyl telluride with propyl ethanethioate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for This compound This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction Reactions: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or nitric acid, solvents like water or acetic acid.
Reduction Reactions: Reducing agents like sodium borohydride, solvents like ethanol or methanol.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized forms of the compound with higher oxidation states of tellurium.
Reduction Reactions: Reduced forms of the compound with lower oxidation states of tellurium.
Wissenschaftliche Forschungsanwendungen
Chemistry: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate It is also used in the preparation of tellurium-based catalysts for various chemical reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant and anticancer properties. Organotellurium compounds have shown promise in inhibiting the growth of cancer cells and protecting cells from oxidative stress .
Industry: In the industrial sector, This compound is used in the development of advanced materials, such as tellurium-containing polymers and coatings. These materials exhibit unique electrical and optical properties, making them suitable for applications in electronics and photonics .
Wirkmechanismus
The mechanism of action of S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate involves its interaction with cellular components, leading to various biological effects. The tellurium atom in the compound can interact with thiol groups in proteins and enzymes, altering their activity and function. This interaction can result in the inhibition of cancer cell growth and protection against oxidative damage .
Vergleich Mit ähnlichen Verbindungen
- S-{3-[(3-Chloropropyl)tellanyl]propyl} ethanethioate
- S-{3-[(3-Iodopropyl)tellanyl]propyl} ethanethioate
- S-{3-[(3-Methylpropyl)tellanyl]propyl} ethanethioate
Comparison: S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and methyl analogs.
Eigenschaften
CAS-Nummer |
918904-81-1 |
|---|---|
Molekularformel |
C8H15BrOSTe |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
S-[3-(3-bromopropyltellanyl)propyl] ethanethioate |
InChI |
InChI=1S/C8H15BrOSTe/c1-8(10)11-5-3-7-12-6-2-4-9/h2-7H2,1H3 |
InChI-Schlüssel |
VOJGFGQEYYDEMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCC[Te]CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


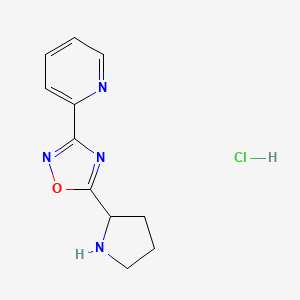
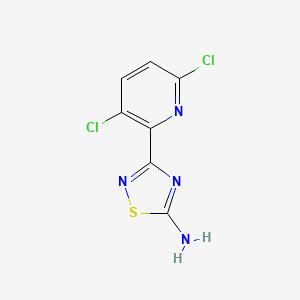
![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)
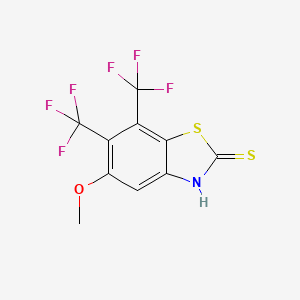
![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)
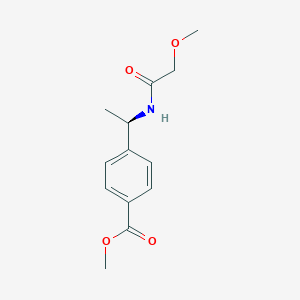
![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)

![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)
